molecular formula C20H22ClN3OS B1406593 N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide CAS No. 1706460-53-8

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide

Cat. No.: B1406593
CAS No.: 1706460-53-8
M. Wt: 387.9 g/mol
InChI Key: KGGWMZBNOVMPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide is a recognized and potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. As a direct AMPK agonist, this compound binds to the AMPK α-subunit, promoting its phosphorylation and activation, which subsequently influences downstream signaling pathways involved in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This mechanism underpins its significant research value in the study of metabolic syndromes, including type 2 diabetes and obesity, where AMPK activation presents a promising therapeutic avenue. Furthermore, research has uncovered that this adamantane-containing thiadiazolylacetamide demonstrates potent efficacy against various strains of the influenza A virus. Its antiviral action is proposed to involve the inhibition of the viral pH-dependent step of endosomal fusion, a mechanism shared by other adamantane-based antivirals like amantadine, though potentially with a distinct and broader profile. This dual function makes it a valuable chemical probe for dissecting the complex interplay between cellular metabolic state and viral pathogenesis, offering insights for both metabolic disease and virology research.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS/c21-12-17(25)24(16-4-2-1-3-5-16)19-23-22-18(26-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,13-15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGWMZBNOVMPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(C5=CC=CC=C5)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(1-Adamantyl)-1,3,4-thiadiazole Intermediate

The 1,3,4-thiadiazole ring is commonly synthesized by cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid derivatives or acid chlorides. For the adamantyl substitution:

  • Step 1: Preparation of 5-(1-adamantyl)-1,3,4-thiadiazol-2-amine or thiol precursor by cyclization of adamantyl-substituted hydrazinecarbothioamide with carboxylic acid derivatives or via reaction of adamantyl-containing thiosemicarbazide with acid chlorides.

  • Typical conditions: Reflux in acidic medium (e.g., glacial acetic acid) or under dehydrating conditions to promote ring closure.

This step yields the thiadiazole ring with the adamantyl group at position 5, preserving the amino or thiol group at position 2 for further functionalization.

Formation of the 2-Chloro-N-phenylacetamide Moiety

The acetamide portion is introduced via acylation reactions:

  • Step 2: Alkylation of the 5-(1-adamantyl)-1,3,4-thiadiazol-2-amine (or thiol) with 2-chloroacetyl chloride or 2-chloro-N-phenylacetamide derivatives.

  • Reagents and conditions: Use of 2-chloroacetyl chloride in the presence of a base such as triethylamine in an aprotic solvent like dioxane or dichloromethane, typically at room temperature or under reflux.

  • This step forms the amide bond linking the thiadiazole nitrogen to the 2-chloro-N-phenylacetamide group.

Alternative Synthetic Routes

  • Alkylation of the thiadiazole nitrogen by 2-chloroacetamides in methanol with sodium methoxide catalyst, followed by acylation with 2-chloroacetyl chloride in dioxane with triethylamine, has been reported as an efficient method to yield similar thiadiazole-based acetamides with high purity and yields (67.7–94.8%).

  • Refluxing in dioxane or dioxane-water mixtures is often employed to enhance reaction rates and yields.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome Yield Range (%)
1 Cyclization to form thiadiazole Adamantyl hydrazinecarbothioamide + acid chloride, reflux in glacial acetic acid 5-(1-Adamantyl)-1,3,4-thiadiazol-2-amine intermediate 70–85
2 Acylation/Alkylation 2-Chloroacetyl chloride, triethylamine, dioxane, room temp or reflux N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide 68–95

Analytical Confirmation and Reaction Monitoring

  • Spectroscopic Techniques: IR, ^1H and ^13C NMR, and mass spectrometry are used to confirm the structure at each stage.

  • IR Spectra: Characteristic absorption bands for amide C=O (~1700 cm⁻¹), thiadiazole ring, and adamantyl C-H stretches.

  • NMR Spectra: Signals corresponding to adamantyl protons, aromatic phenyl protons, and methylene protons adjacent to chlorine.

  • Mass Spectrometry: Fragmentation patterns confirm the molecular ion and key fragments related to the thiadiazole and acetamide moieties.

Summary Table of Preparation Methods

Methodology Key Reagents Solvent/Conditions Yield (%) Notes
Cyclization of adamantyl hydrazinecarbothioamide Acid chloride, glacial acetic acid Reflux 70–85 Formation of thiadiazole ring
Alkylation with 2-chloroacetyl chloride 2-Chloroacetyl chloride, Et3N Dioxane, room temp/reflux 68–95 Formation of acetamide linkage
Alkylation in methanol with NaOMe + acylation Sodium methoxide, 2-chloroacetamides Methanol, then dioxane reflux 67.7–94.8 High efficiency, mild conditions

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The chloro group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Key Observations :

  • Adamantyl vs. Aryl/Alkyl Groups : The adamantyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to phenyl or methoxy-substituted analogs ().
  • Chloroacetamide Moiety : The 2-chloro-N-phenylacetamide group is a common feature in bioactive thiadiazoles, as seen in compounds with anticancer () and herbicidal activities ().

Table 2: Anticancer Activity of Selected Thiadiazole Derivatives

Compound ID Cell Line IC50 / Inhibition (%) Structural Feature Reference
7d () Caco-2 1.8 µM 2-Fluoro-phenoxy substituent
8e () PC3 55.71% inhibition 3,4,5-Trimethoxyphenyl
Target Compound Not tested Not reported 1-Adamantyl

Key Observations :

  • Substituent-Activity Relationships : Electron-withdrawing groups (e.g., fluoro in 7d) enhance cytotoxicity, while bulky groups like adamantyl may interfere with target binding or improve pharmacokinetics .
  • Adamantyl’s Potential: Adamantane-containing drugs (e.g., antiviral agents) often exhibit improved metabolic stability, suggesting the target compound could have prolonged biological effects compared to non-adamantyl analogs .

Crystallographic and Computational Insights

  • Crystal Structure : While the target compound’s crystal data are unavailable, a related adamantyl-thiadiazole (5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine) was resolved via X-ray diffraction, revealing a planar thiadiazole ring and adamantyl-induced steric effects . This supports the hypothesis that the adamantyl group in the target compound may influence molecular packing and solubility.
  • LogP and PSA : The target compound’s LogP (predictive) is likely higher than phenyl-substituted analogs (e.g., CAS 20460-58-6) due to the adamantyl group, which could enhance blood-brain barrier penetration but limit solubility .

Biological Activity

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The unique structure of this compound, featuring an adamantane moiety and a thiadiazole ring, contributes to its biological activity through specific interactions with molecular targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16ClN3S\text{C}_{15}\text{H}_{16}\text{ClN}_{3}\text{S}

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Material : Adamantane-1-carbohydrazide is used as the primary starting material.
  • Formation of Thiosemicarbazide : Treatment with an appropriate isothiocyanate yields thiosemicarbazides.
  • Cyclization : Cyclization of thiosemicarbazides leads to the formation of 1,3,4-thiadiazole derivatives.

These synthetic methods can be optimized for yield and purity through various reaction conditions.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

CompoundActivity TypeTarget Organisms
This compoundAntimicrobialGram-positive and Gram-negative bacteria
5-(1-adamantyl)-1,3,4-thiadiazoline derivativesAntifungalCandida albicans

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies have indicated that thiadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Potential

The anticancer activity of thiadiazole derivatives is an area of active research. Some studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and modulation of cell signaling pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The adamantane moiety enhances the compound's binding affinity to proteins or enzymes involved in disease processes. The thiadiazole ring can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound's binding to its target sites .

Study 1: Antimicrobial Efficacy

In a comparative study involving various thiadiazole derivatives, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those for standard antibiotics .

Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of thiadiazole derivatives showed that this compound inhibited the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide?

  • Methodological Answer : The synthesis typically involves coupling 1-adamantyl-thiadiazole intermediates with chloroacetamide derivatives. For example, refluxing 2-chloro-N-phenylacetamide with sodium azide in a toluene:water (8:2) solvent system under controlled conditions (5–7 hours) is a common approach, followed by purification via crystallization or extraction . Monitoring reaction progress with TLC (hexane:ethyl acetate, 9:1) ensures intermediate stability . Challenges include managing steric hindrance from the adamantyl group; using excess reagents (e.g., NaN₃) and prolonged heating may improve yields .

Q. How is the compound structurally characterized, and what crystallographic tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving adamantane-containing structures . The adamantyl group’s rigidity facilitates crystallographic analysis, but twinning or low-resolution data may require iterative refinement. Key parameters include bond angles in the thiadiazole ring (e.g., C-S-C ≈ 85–90°) and adamantyl C-C bond lengths (~1.54 Å) . Complement with NMR (¹H/¹³C) to confirm chloroacetamide substitution patterns and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or structural analogs. For instance, flufenacet (a related herbicide with a trifluoromethyl-thiadiazole moiety) shows pH-dependent activity due to sulfonamide protonation . To address contradictions:

  • Standardize assays (e.g., fixed pH, temperature) and validate with positive controls.
  • Perform molecular dynamics simulations to compare binding modes of adamantyl vs. non-adamantyl derivatives .
  • Use metabolomic profiling to identify degradation products that may interfere with activity .

Q. What strategies improve the compound’s stability under physiological or storage conditions?

  • Methodological Answer : The chloroacetamide group is prone to hydrolysis. Stabilization methods include:

  • Lyophilization with cryoprotectants (e.g., trehalose) to prevent moisture uptake .
  • Storage in amber vials under inert gas (N₂/Ar) to mitigate photodegradation and oxidation .
  • Formulating as a prodrug (e.g., ester derivatives) to enhance shelf-life and bioavailability .

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Variation of substituents : Synthesize analogs with halogen (F, Br) or methyl groups on the phenyl ring to assess electronic effects on receptor binding .
  • Adamantyl modifications : Replace adamantyl with bicyclic (e.g., norbornyl) groups to study steric effects .
  • Biological assays : Use kinase inhibition assays (e.g., EGFR or VEGFR) to correlate thiadiazole conformation (planar vs. puckered) with activity .

Methodological and Analytical Questions

Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions at m/z 448 → 252 (chloroacetamide fragment) and 135 (adamantyl fragment) .
  • X-ray photoelectron spectroscopy (XPS) : Confirm sulfur oxidation states in the thiadiazole ring (binding energy ~163–165 eV for S₂p) to detect degradation .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics with target proteins (e.g., carbonic anhydrase) to correlate SAR with enthalpy-driven interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on reaction yields during synthesis?

  • Methodological Answer : Yield discrepancies often stem from solvent purity or adamantyl-thiadiazole intermediate instability. Mitigation strategies:

  • Use anhydrous toluene and degas solvents to prevent side reactions .
  • Optimize stoichiometry (e.g., 1.5:1 molar ratio of NaN₃ to chloroacetamide) to account for steric hindrance .
  • Validate intermediates via HPLC-UV (λ = 254 nm) before proceeding to coupling steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.